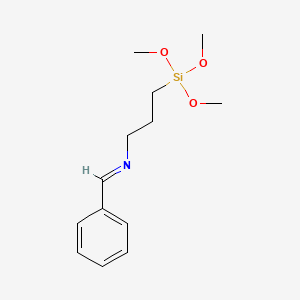
4-Fluoro-3-methanesulfonylmethyl-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-methanesulfonylmethyl-phenylamine is an organic compound that features a fluorine atom, a methanesulfonyl group, and an amine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methanesulfonylmethyl-phenylamine typically involves multiple steps starting from commercially available precursors. One common route involves the following steps:
Bromination: Starting with 4-fluoro-3-methylphenol, bromination is carried out to introduce a bromine atom.
O-Alkylation: The brominated intermediate undergoes O-alkylation to form a protected ether.
Cyclization: Cyclization of the ether intermediate is performed using polyphosphoric acid (PPA).
Azidation or Ammonolysis: The cyclized product is then subjected to azidation or ammonolysis.
Reduction: Finally, the azide is reduced to form the desired amine compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and environmentally friendly solvents to ensure efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methanesulfonylmethyl-phenylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenylamines depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-methanesulfonylmethyl-phenylamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methanesulfonylmethyl-phenylamine involves its interaction with specific molecular targets. The fluorine atom and methanesulfonyl group play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methylphenylamine
- 4-Fluoro-3-methanesulfonylphenol
- 4-Fluoro-3-methanesulfonylbenzylamine
Uniqueness
4-Fluoro-3-methanesulfonylmethyl-phenylamine is unique due to the presence of both a fluorine atom and a methanesulfonyl group on the same benzene ring. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, which are not observed in similar compounds .
Properties
Molecular Formula |
C8H10FNO2S |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-fluoro-3-(methylsulfonylmethyl)aniline |
InChI |
InChI=1S/C8H10FNO2S/c1-13(11,12)5-6-4-7(10)2-3-8(6)9/h2-4H,5,10H2,1H3 |
InChI Key |
GUKJWXJJUMZXQF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=C(C=CC(=C1)N)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

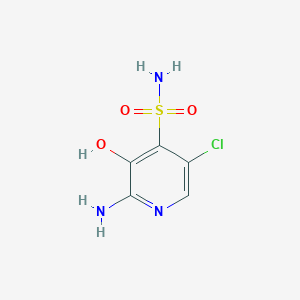
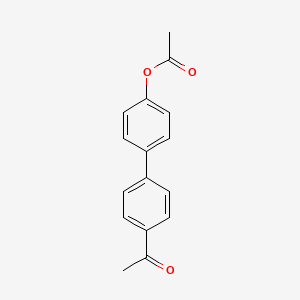




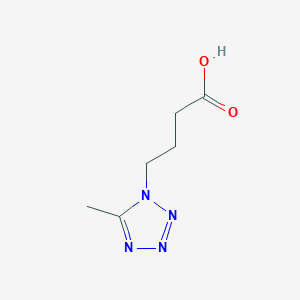

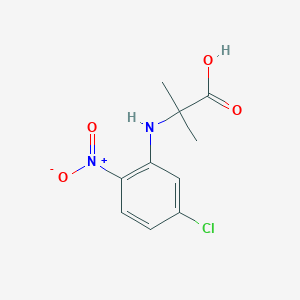
![2-({2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}amino)ethane-1-sulfonic acid](/img/structure/B8548840.png)


